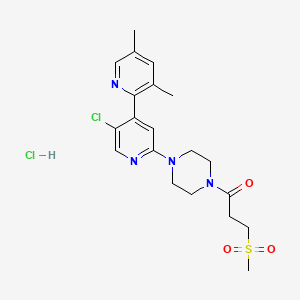

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Vue d'ensemble

Description

“Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” is a chemical compound that belongs to a series of novel indazole derivatives . These derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of “this compound” involves a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid. A solution of potassium nitrite in water is added at room temperature and the reaction mixture is stirred at room temperature for 4 hours .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds : Compounds structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and characterized. For example, novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate demonstrated selective cytotoxicity against tumor cell lines without affecting normal liver cells, suggesting potential in cancer research (Huang et al., 2017).

Regiospecific Synthesis : Research has been conducted on regiospecific synthesis methods for creating derivatives of this compound. These methods are crucial for developing precise and targeted chemical compounds (Dandu et al., 2007).

Crystal Structure Analysis : Studies have been done to understand the crystal structure of related compounds, which is essential for determining their physical and chemical properties (Anuradha et al., 2014).

Palladium-Catalyzed Arylation : The palladium-catalyzed arylation of indazole derivatives has been explored, which is significant for the development of pharmaceuticals and complex organic molecules (Belkessam et al., 2017).

Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities, indicating potential use in developing new drugs (Du et al., 2015).

Antispermatogenic Agents : Certain derivatives of this compound have been synthesized and evaluated for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).

Mécanisme D'action

The synthesized compounds, including “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate”, have shown inhibitory activity on the viability of three human cancer cells lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . They have also shown potential to inhibit the proangiogenic cytokines associated with tumor development .

Safety and Hazards

While specific safety and hazard information for “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOILXQEARMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)